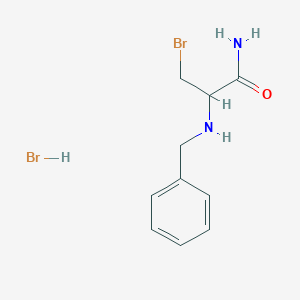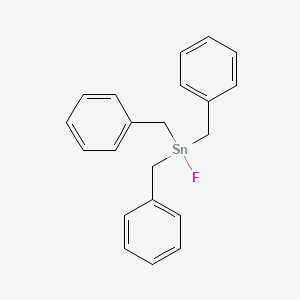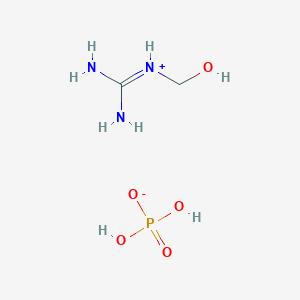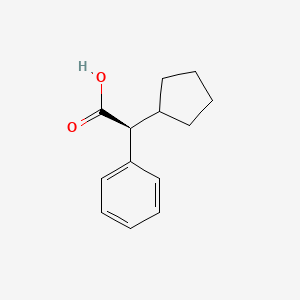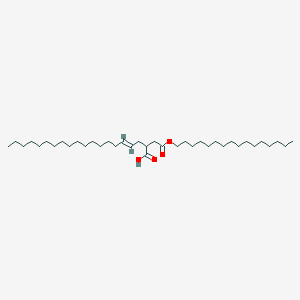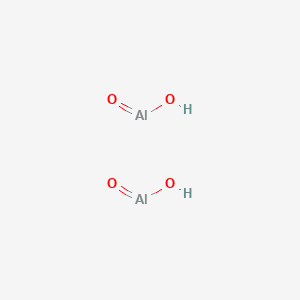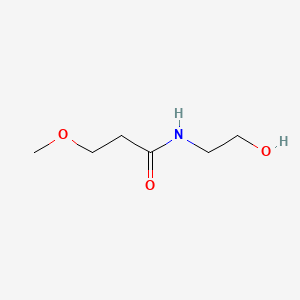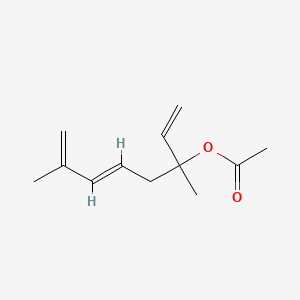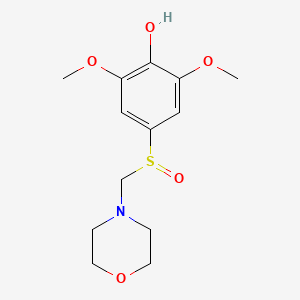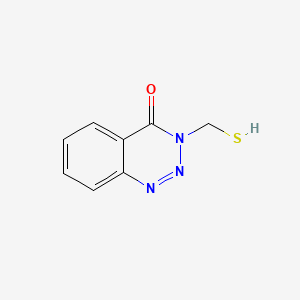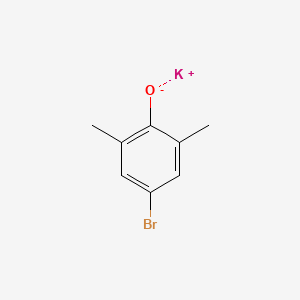
Potassium 4-bromo-2,6-xylenolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium 4-bromo-2,6-xylenolate is an organometallic compound with the molecular formula C8H8BrKO. It is a potassium salt of 4-bromo-2,6-xylenol, a derivative of xylenol.
准备方法
Synthetic Routes and Reaction Conditions: Potassium 4-bromo-2,6-xylenolate can be synthesized through the reaction of 4-bromo-2,6-xylenol with potassium hydroxide (KOH) in an aqueous or alcoholic medium. The reaction typically involves the deprotonation of the hydroxyl group of 4-bromo-2,6-xylenol by KOH, resulting in the formation of the potassium salt .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure the compound’s purity and quality for industrial applications .
化学反应分析
Types of Reactions: Potassium 4-bromo-2,6-xylenolate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the bromine atom can be reduced or the aromatic ring can be oxidized.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Typical conditions involve the use of polar solvents and mild heating.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Products include substituted derivatives of 4-bromo-2,6-xylenolate, depending on the nucleophile used.
Oxidation Reactions: Products may include oxidized forms of the aromatic ring, such as quinones or carboxylic acids.
科学研究应用
Potassium 4-bromo-2,6-xylenolate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in substitution and coupling reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
作用机制
The mechanism of action of potassium 4-bromo-2,6-xylenolate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its bromine atom can participate in substitution reactions, while the aromatic ring can undergo redox transformations.
相似化合物的比较
Potassium 4-chloro-2,6-xylenolate: Similar in structure but with a chlorine atom instead of bromine.
Potassium 4-fluoro-2,6-xylenolate: Contains a fluorine atom instead of bromine.
Potassium 4-iodo-2,6-xylenolate: Contains an iodine atom instead of bromine.
Uniqueness: Potassium 4-bromo-2,6-xylenolate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in organic synthesis and research .
属性
CAS 编号 |
85712-09-0 |
|---|---|
分子式 |
C8H8BrKO |
分子量 |
239.15 g/mol |
IUPAC 名称 |
potassium;4-bromo-2,6-dimethylphenolate |
InChI |
InChI=1S/C8H9BrO.K/c1-5-3-7(9)4-6(2)8(5)10;/h3-4,10H,1-2H3;/q;+1/p-1 |
InChI 键 |
POYJOQSEOCBBNZ-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC(=CC(=C1[O-])C)Br.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



